molecular formula C7H4FNS B13066234 6-Fluorothieno[3,2-b]pyridine

6-Fluorothieno[3,2-b]pyridine

Cat. No.: B13066234
M. Wt: 153.18 g/mol
InChI Key: PVSARRXVKQLIRL-UHFFFAOYSA-N
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Description

6-Fluorothieno[3,2-b]pyridine is a bicyclic heteroaromatic compound that combines a thieno ring with a pyridine ring, with a fluorine atom attached at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorothieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced fluorination techniques and catalytic processes to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Fluorothieno[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Vinylstannane: Used in the initial synthesis.

    Monothioacetic Acids: Used for cyclization.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and complex heterocyclic compounds that can be used in further drug development .

Mechanism of Action

The mechanism of action of 6-Fluorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the target protein. This interaction disrupts the normal function of the protein, leading to its inhibition . The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorothieno[3,2-b]pyridine is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. This makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

6-fluorothieno[3,2-b]pyridine

InChI

InChI=1S/C7H4FNS/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H

InChI Key

PVSARRXVKQLIRL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CC(=C2)F

Origin of Product

United States

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